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Compound of Interest

Compound Name: H-Orn(Z)-ome hcl

CAS No.: 5874-75-9

Cat. No.: B555260

Get Quote

Part 1: Core Directive & Executive Summary
The Challenge: The synthesis of peptides containing H-Orn(Z)-OMe (Ornithine with delta-

benzyloxycarbonyl protection and a C-terminal methyl ester) presents a unique dual challenge

in Solid-Phase Peptide Synthesis (SPPS). First, standard SPPS typically yields C-terminal

acids (via Wang/Cl-Trt resins) or amides (via Rink resins), not methyl esters. Second, Ornithine

is notoriously prone to

-lactam formation (intramolecular cyclization), which terminates chain elongation and reduces
yield.

The Solution: This protocol details the Transesterification Cleavage Strategy to generate the C-

terminal methyl ester directly from the resin. We utilize the Z (Benzyloxycarbonyl) protecting

group for the Ornithine side chain due to its orthogonality in Fmoc-SPPS (stable to TFA and

Piperidine), allowing the synthesis of side-chain protected peptide esters suitable for

subsequent solution-phase modification or fragment condensation.
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Part 2: Scientific Integrity & Logic (The "Why" and
"How")
The Chemical Strategy: Orthogonality of the Z-Group
Unlike the standard Boc (acid-labile) protecting group used on Ornithine in Fmoc-SPPS, the Z-

group is exceptionally robust.

Stability: It withstands repetitive piperidine treatments (Fmoc deprotection) and the final TFA

cleavage/wash steps.

Removal: It requires catalytic hydrogenation (

) or strong acids (HF/HBr), making it ideal for synthesizing "Protected Peptide Fragments"
where the side chains must remain capped while the C-terminus is modified (e.g., to a
methyl ester).

The "Ornithine Effect" (Lactamization Risk)
Ornithine is structurally similar to Lysine but has one fewer methylene group in its side chain.

This specific geometry favors the nucleophilic attack of the

-amine (even if partially deprotected or during slow coupling) onto the activated carbonyl of the
backbone, forming a six-membered lactam ring.

Mitigation: This protocol utilizes high-efficiency coupling reagents (DIC/Oxyma or HATU) and

strictly controlled base concentrations to minimize the lifetime of the activated species,

thereby reducing lactam formation.

C-Terminal Methyl Ester Generation (The -OMe Target)
To obtain the -OMe C-terminus demanded by the topic (H-Orn(Z)-OMe), we cannot use

standard acidolysis. Instead, we employ a nucleophilic displacement reaction using Methanol

and a tertiary base (TEA or DIPEA) on a suitable resin (Wang or Kaiser Oxime).

Part 3: Visualization & Formatting
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Workflow Diagram: Transesterification Cleavage
Strategy
The following diagram illustrates the pathway to generate the Methyl Ester C-terminus while

retaining Z-protection.
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 Resin Release

Click to download full resolution via product page

Caption: Figure 1. Nucleophilic displacement of the peptide from Wang resin using

Methanol/Base to yield the C-terminal Methyl Ester.

Part 4: Detailed Experimental Protocols
Protocol A: Resin Loading & Synthesis
Objective: To load Ornithine(Z) onto Wang Resin and elongate the peptide chain.

Reagents:

Fmoc-Orn(Z)-OH (Commercial source)

Wang Resin (0.6–0.8 mmol/g substitution)

DIC (Diisopropylcarbodiimide)

DMAP (4-Dimethylaminopyridine) – Catalytic amount only

DMF (Dimethylformamide), Peptide Grade

Step-by-Step Procedure:

Swelling: Place 1.0 g of Wang resin in a reaction vessel. Swell in DCM for 30 min, then wash

with DMF (3x).
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Activation: Dissolve Fmoc-Orn(Z)-OH (5.0 eq relative to resin) in minimal DMF. Add DIC (2.5

eq). Stir for 2 minutes at

.

Loading: Add the activated AA solution to the resin.[1] Immediately add DMAP (0.1 eq)

dissolved in DMF.[2]

Critical Note: DMAP is necessary for esterification to the hydroxyl resin but increases

racemization risk. Keep the reaction time to 2 hours maximum.

Capping: Wash resin (3x DMF).[2] Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 30 min to

cap unreacted hydroxyl groups.

Elongation: Proceed with standard Fmoc-SPPS cycles (Deprotection: 20% Piperidine/DMF;

Coupling: HBTU/DIPEA or DIC/Oxyma).

Protocol B: Transesterification Cleavage (Generating the
-OMe)
Objective: To cleave the peptide from the resin using Methanol to create the H-Orn(Z)-OMe

terminus.

Reagents:

Anhydrous Methanol (MeOH)

Triethylamine (TEA) or DIPEA

DMF[1][2][3][4]

Step-by-Step Procedure:

Preparation: Perform the final Fmoc deprotection on the N-terminus. Wash the resin

thoroughly with DMF (5x) and then DCM (5x) to remove all traces of piperidine.

Cleavage Cocktail: Prepare a solution of MeOH / TEA / DMF (10:1:9).
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Note: The high concentration of Methanol acts as the nucleophile. TEA catalyzes the

reaction. DMF ensures the resin remains swollen.

Reaction: Add the cocktail to the resin. Seal the vessel tightly (MeOH is volatile).

Incubation: Shake at 45°C for 24–48 hours.

Optimization: If yield is low, add Potassium Cyanide (KCN) or Potassium Carbonate

(catalytic) as a transesterification catalyst, though TEA is usually sufficient for Wang resin.

Isolation: Filter the resin.[4][5] Wash with MeOH. Combine filtrates.

Work-up: Evaporate the solvent under reduced pressure. The residue is the crude peptide

methyl ester H-Peptide-Orn(Z)-OMe.

Purification: The Z-group is hydrophobic; purification via RP-HPLC (C18) is recommended.

Part 5: Data Presentation & QC
Table 1: Cleavage Method Compatibility for C-Terminal
Esters
Comparison of methods to generate H-Orn(Z)-OMe derivatives.
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Resin Type
Cleavage
Reagent

Product Type
Z-Group
Status

Notes

Wang 95% TFA / Water
Peptide Acid (-

OH)
Intact

Standard

cleavage; yields

acid, not ester.

Wang
MeOH / TEA /

DMF

Peptide Methyl

Ester (-OMe)
Intact

Recommended

Method. Slow

reaction (24h+).

Kaiser Oxime MeOH / TEA
Peptide Methyl

Ester (-OMe)
Intact

Faster reaction;

resin is

expensive.

2-Cl-Trt 1% TFA / DCM
Protected

Peptide Acid
Intact

Yields protected

fragment;

requires solution

phase

methylation.

Troubleshooting: The Lactam Trap
Mechanism of Ornithine

-lactam formation during activation.
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Caption: Figure 2. Pathway of unwanted lactamization. Use DIC/Oxyma to suppress this side

reaction.

Prevention Strategy:

Avoid Base: Use DIC/OxymaPure instead of HBTU/DIPEA during the coupling of the

Ornithine residue. Excess base promotes lactamization.

Pre-activation: Do not pre-activate Fmoc-Orn(Z)-OH for more than 2 minutes before adding

to the resin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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